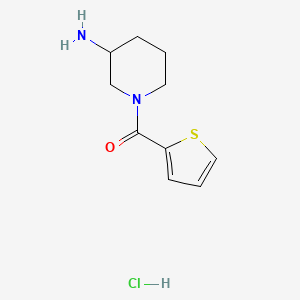
4-amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride
Descripción general
Descripción
4-amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C15H24ClN3O . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 297.82 . More specific physical and chemical properties such as density, melting point, boiling point, etc., were not found in the retrieved sources.Aplicaciones Científicas De Investigación
Stereochemistry and Pharmacological Profile Improvement
The stereochemistry of phenylpiracetam and its methyl derivative has been investigated, highlighting the relationship between the configuration of stereocenters and biological properties. This research suggests that enantiomerically pure compounds can offer pharmacological advantages, justifying the purification of drug substances from less active ones (G. Veinberg et al., 2015).
Ligand Evaluation for D2-like Receptors
A study explored the contributions of pharmacophoric groups, such as arylalkyl substituents, to the potency and selectivity of binding affinity at D2-like receptors. This research indicates that composite structures, including arylcycloalkylamines, are responsible for selectivity and potency at these receptors (D. Sikazwe et al., 2009).
Chemistry and Pharmacology of Opioid Analogs
Ohmefentanyl, a unique member of the 4-anilidopiperidine class of opiates, has been reviewed for its chemistry and pharmacology, particularly focusing on the individual stereoisomers and their biological activities. This review emphasizes the significance of stereochemistry in the pharmacological activity of opioid analogs (G. Brine et al., 1997).
Advanced Oxidation Processes
The degradation of acetaminophen by advanced oxidation processes has been reviewed, showing various kinetics, mechanisms, and by-products, which may contribute to understanding the degradation pathways of similar compounds (Mohammad Qutob et al., 2022).
Antitubercular Activity of Heterocyclic Compounds
The antitubercular activity of some heterocyclic compounds has been reviewed, providing insights into the design and synthesis of new leads for anti-TB compounds. This includes the exploration of isoniazid structure modifications and their effects on anti-TB activity (M. Asif, 2014).
Mecanismo De Acción
4-amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride has been associated with trace amine-associated receptor 1 (TAAR1) modulation . TAAR1 agonists can counteract aberrant behavioral manifestations in various animal models relevant to schizophrenia, including hyperdopaminergic dopamine transporter knockout (DAT-KO) rodents .
Direcciones Futuras
Piperidine derivatives, including 4-amino-N-(3-methylphenyl)piperidine-1-carboxamide hydrochloride, continue to be an important area of research in the pharmaceutical industry . They are being explored for their potential in treating various disorders associated with increased dopaminergic function, such as schizophrenia .
Propiedades
IUPAC Name |
4-amino-N-(3-methylphenyl)piperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c1-10-3-2-4-12(9-10)15-13(17)16-7-5-11(14)6-8-16;/h2-4,9,11H,5-8,14H2,1H3,(H,15,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTJZVOWRMTUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B3086086.png)
amine hydrochloride](/img/structure/B3086091.png)
![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086099.png)
![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086122.png)




![(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086154.png)
amine hydrochloride](/img/structure/B3086163.png)
![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086166.png)
![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)
amine hydrochloride](/img/structure/B3086172.png)
